1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine
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Overview
Description
1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a tert-butyltriazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine typically involves multiple steps:
Formation of the tert-butyltriazole moiety: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an alkyne and an azide react in the presence of a copper catalyst to form the triazole ring.
Attachment of the triazole to the piperidine ring: This step involves the reaction of the triazole derivative with a piperidine precursor under suitable conditions, often involving a base to facilitate the nucleophilic substitution.
Introduction of the methoxyphenyl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the piperidine derivative is reacted with a methoxyphenyl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the CuAAC reaction and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce any double bonds or functional groups present.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, where nucleophiles can replace leaving groups under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could result in alcohols or alkanes.
Scientific Research Applications
1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its piperidine structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical libraries.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can interact with neurotransmitter receptors, while the triazole moiety may engage in hydrogen bonding or π-π interactions with biological macromolecules. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-chlorophenyl)piperidin-4-amine
- 1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-fluorophenyl)piperidin-4-amine
Uniqueness
1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and reactivity. This methoxy group can enhance the compound’s ability to participate in hydrogen bonding and other interactions, potentially leading to different biological activities compared to its analogs.
Properties
IUPAC Name |
1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O/c1-19(2,3)24-14-17(21-22-24)13-23-10-8-15(9-11-23)20-16-6-5-7-18(12-16)25-4/h5-7,12,14-15,20H,8-11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVYBORKDCOHHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)CN2CCC(CC2)NC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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